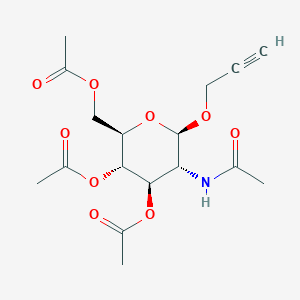
Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside (PAG) is a synthetic glucoside that has been studied for its potential applications in a variety of scientific fields. PAG is a cyclic glucoside, which is composed of two molecules of propargyl alcohol and two molecules of acetamido-2-desoxy-3,4,6-tri-O-acetyl-beta-D-glucose. The structure of PAG is an example of a glucoside with a cyclic structure, which is a type of sugar that has a closed ring structure. PAG has been studied for its potential applications in the fields of biochemistry, pharmacology, and medical research.
Wissenschaftliche Forschungsanwendungen
Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside has been studied for its potential applications in a variety of scientific fields. In biochemistry, this compound has been studied for its potential as a substrate for enzymes, as well as its ability to bind to certain proteins. In pharmacology, this compound has been studied for its potential to act as a drug delivery system and to be used in the synthesis of certain drugs. In medical research, this compound has been studied for its potential use in the development of new therapeutic agents and for its potential to act as a biomarker for certain diseases.
Wirkmechanismus
The mechanism of action of Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside is not yet fully understood, however, it is believed to be related to its ability to bind to certain proteins and enzymes. This compound is believed to bind to certain proteins and enzymes in a manner similar to that of other glucosides, such as glucose. It is believed that this compound binds to these proteins and enzymes in a way that allows the enzymes to more effectively catalyze the reaction of the substrate, thus allowing for a more efficient reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood, however, it is believed that this compound has the potential to act as a drug delivery system. It is believed that this compound can be used to deliver drugs to specific sites in the body, allowing for a more targeted delivery of the drug. Additionally, this compound has been studied for its potential to act as a biomarker for certain diseases, as well as its potential to act as a substrate for certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside in laboratory experiments include its stability, low cost, and ease of synthesis. This compound is a stable compound, meaning it is not easily degraded or broken down by other compounds. Additionally, this compound is a low cost compound, meaning it is cost effective to use in laboratory experiments. Finally, this compound is easily synthesized, meaning it can be quickly and easily prepared for use in laboratory experiments. The limitations of using this compound in laboratory experiments include its lack of specificity and its potential for toxicity. This compound is not a specific compound, meaning it can bind to a variety of proteins and enzymes, which can lead to unwanted side effects. Additionally, this compound is potentially toxic, meaning it can be harmful to humans if ingested or used in excessive amounts.
Zukünftige Richtungen
The potential future directions for Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside research include the development of new drug delivery systems, the development of new therapeutic agents, the use of this compound as a biomarker for certain diseases, and the use of this compound as a substrate for certain enzymes. Additionally, this compound could be used to develop new synthetic methods, such as the use of this compound as a starting material for the synthesis of other compounds. Finally, this compound could be used to develop new analytical methods, such as the use of this compound to detect the presence of certain compounds in a sample.
Synthesemethoden
Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl- beta-D-glucoside has been synthesized using a variety of methods. The most common method of synthesis involves the use of two molecules of propargyl alcohol and two molecules of acetamido-2-desoxy-3,4,6-tri-O-acetyl-beta-D-glucose. The two molecules are combined in a reaction flask and heated to a temperature of approximately 100°C. The reaction is then stirred for a period of time until the desired product is obtained. In some cases, additional reagents such as sodium hydroxide or hydrochloric acid may be added to the reaction mixture in order to facilitate the reaction.
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-ynoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO9/c1-6-7-23-17-14(18-9(2)19)16(26-12(5)22)15(25-11(4)21)13(27-17)8-24-10(3)20/h1,13-17H,7-8H2,2-5H3,(H,18,19)/t13-,14-,15-,16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEPPSZVKZLPGJ-WRQOLXDDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC#C)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC#C)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














